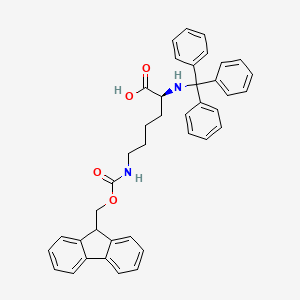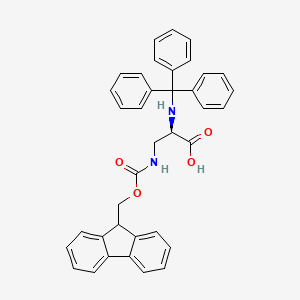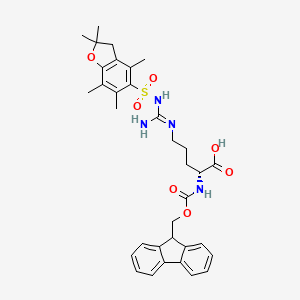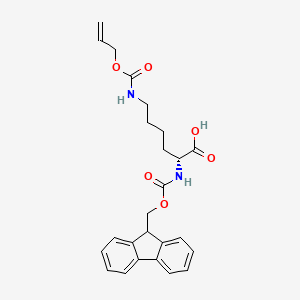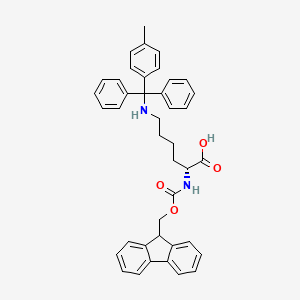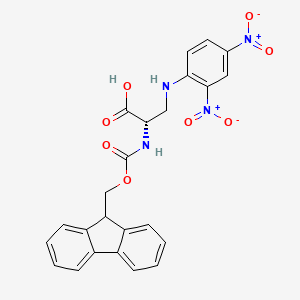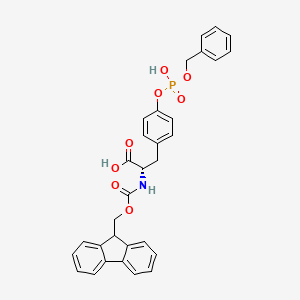
Fmoc-Tyr(HPO3Bzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(HPO3Bzl)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl phosphonate group at the hydroxyl group of the tyrosine side chain. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(HPO3Bzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Phosphorylation of the Hydroxyl Group: The hydroxyl group of the tyrosine side chain is phosphorylated using benzyl phosphonic dichloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using industrial-scale reactors, the amino group of tyrosine is protected with the Fmoc group.
Large-Scale Phosphorylation: The hydroxyl group is phosphorylated using benzyl phosphonic dichloride in large-scale reactors, ensuring efficient mixing and temperature control to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The benzyl phosphonate group can undergo substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used to substitute the benzyl group in the presence of a suitable catalyst.
Major Products:
Deprotected Tyrosine Derivative: Removal of the Fmoc group yields the free amino tyrosine derivative.
Substituted Phosphonate Derivatives: Substitution reactions yield various phosphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Tyr(HPO3Bzl)-OH is widely used in the synthesis of peptides, particularly in SPPS, due to its stability and ease of deprotection.
Biology:
Protein Engineering: This compound is used in the synthesis of modified peptides and proteins for studying protein function and interactions.
Medicine:
Drug Development: Modified peptides synthesized using this compound are investigated for their potential as therapeutic agents.
Industry:
Biomaterials: Peptides synthesized using this compound are used in the development of biomaterials for various applications, including tissue engineering and drug delivery.
Mechanism of Action
Mechanism:
Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, resulting in the formation of a free amino group.
Phosphorylation: The benzyl phosphonate group can participate in various biochemical reactions, depending on the substituents introduced during substitution reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is primarily involved in pathways related to peptide synthesis and modification.
Comparison with Similar Compounds
Fmoc-Tyr(PO3H2)-OH: Similar to Fmoc-Tyr(HPO3Bzl)-OH but with a free phosphonic acid group instead of a benzyl phosphonate group.
Fmoc-Tyr(tBu)-OH: Contains a tert-butyl group instead of a phosphonate group, used for different types of peptide modifications.
Uniqueness:
Stability: The benzyl phosphonate group provides stability during peptide synthesis, making this compound particularly useful in SPPS.
Versatility: The compound’s ability to undergo various substitution reactions makes it versatile for synthesizing a wide range of modified peptides.
Properties
CAS No. |
191348-16-0 |
|---|---|
Molecular Formula |
C31H28NO8P |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)39-19-22-8-2-1-3-9-22)32(41(36,37)38)31(35)40-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,34)(H2,36,37,38) |
InChI Key |
RIWNJZRITIBMDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)P(=O)(O)O |
Synonyms |
191348-16-0; Fmoc-Tyr(HPO3Bzl)-OH; (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(((benzyloxy)(hydroxy)phosphoryl)oxy)phenyl)propanoicacid; AmbotzFAA1432; SCHEMBL15630875; MolPort-006-701-299; CF-854; ZINC71788151; AKOS016003506; AK-49526; FT-0660779; ST24034064; N-alpha-(9-Fuorenylmethyloxycarbonyl)-2-benzyl-l-phosphotyrosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



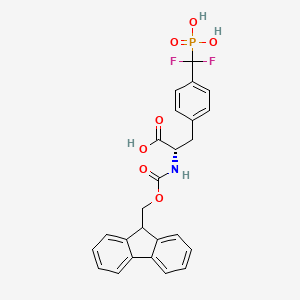
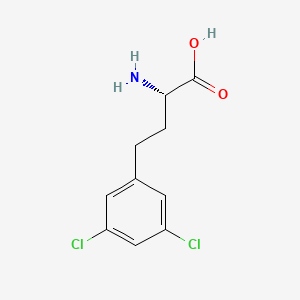

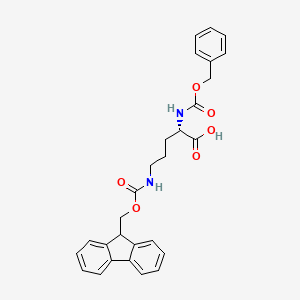
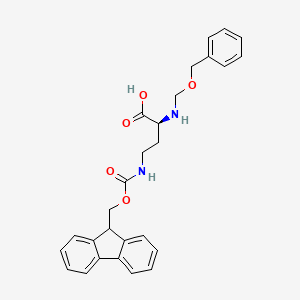

![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
